molecular formula C22H15BrN2 B1269890 2-(4-Bromophenyl)-4,6-diphenylpyrimidine CAS No. 457613-56-8

2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Cat. No. B1269890
M. Wt: 387.3 g/mol
InChI Key: QLYUAISAKGDXCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine derivatives has been extensively studied, including through cyclometallation processes. X-ray crystallography and NMR spectroscopy are common techniques for characterizing these compounds, providing detailed insights into their molecular configurations and interactions (Caygill, Hartshorn, & Steel, 1990).

Chemical Reactions and Properties These compounds participate in a variety of chemical reactions, including cyclopalladation, and exhibit properties that are of interest for further chemical transformations and applications in materials science. Their chemical behavior under different conditions can lead to the synthesis of complex molecules with potential antimicrobial activities or for the development of novel organic materials (Harutyunyan et al., 2020).

Physical Properties Analysis The physical properties of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine derivatives, such as solubility, melting points, and emission properties, are crucial for their applications in material science. For instance, derivatives with extended π-conjugated systems exhibit intense emission solvatochromism, indicating their potential use in optoelectronic devices (Diarra, Robin‐le Guen, & Achelle, 2021).

Chemical Properties Analysis The chemical properties, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, define the versatility of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine in synthetic chemistry. These compounds can act as intermediates in the synthesis of a wide range of heterocyclic compounds, demonstrating their broad utility in medicinal chemistry and material science applications (Kroon & Plas, 2010).

Scientific Research Applications

1. Adenosine Receptor Antagonists

2-(4-Bromophenyl)-4,6-diphenylpyrimidine derivatives have been studied as potential adenosine receptor antagonists, with a focus on compounds like 3-(2-amino-6-phenylpyrimidin-4-yl)phenyl morpholine-4-carboxylate. These compounds have shown promise in treating Parkinson's disease, though their physicochemical properties may require optimization (Robinson et al., 2016).

2. Cyclometallation and Structural Analysis

The cyclometallation of phenylpyrimidines, including 4,6-diphenylpyrimidine derivatives, has been characterized, with studies on the X-ray structure of doubly cyclopalladated derivatives. These studies provide insights into the molecular structures and interactions of these compounds (Caygill et al., 1990).

3. Fluorescence Properties and Metal Ion Recognition

4,6-Diphenylpyrimidine derivatives have been synthesized and analyzed for their fluorescence properties, with specific focus on their efficiency in sensing zinc ions. This research contributes to the understanding of the structural and functional aspects of these compounds in the context of fluorescence-based applications (Wu et al., 2008).

4. Application in Organic Synthesis

These compounds have been used in organic synthesis, particularly in the efficient coupling of 2-halopyrimidines to 2,2'-bipyrimidines. This application is crucial in the synthesis of various organic compounds and intermediates, showcasing the versatility of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine in chemical synthesis (Nasielski et al., 1991).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Generally, brominated compounds should be handled with care as they can be harmful if swallowed or inhaled, and can cause skin and eye irritation .

Future Directions

The future research directions for “2-(4-Bromophenyl)-4,6-diphenylpyrimidine” could involve exploring its potential biological activities, optimizing its synthesis process, and studying its reaction mechanisms .

properties

IUPAC Name

2-(4-bromophenyl)-4,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYUAISAKGDXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4,6-diphenylpyrimidine

CAS RN

457613-56-8
Record name 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
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